molecular formula C11H21NO5S B11842052 tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate

Cat. No.: B11842052
M. Wt: 279.36 g/mol
InChI Key: JVIDYAXZPMXQIF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO5S. It is a white to light yellow powder or crystalline solid. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can yield amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and spirocycles .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be used as a substrate or inhibitor in enzymatic assays .

Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. It is particularly useful in the development of antiviral and anticancer agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H21NO5S

Molecular Weight

279.36 g/mol

IUPAC Name

tert-butyl 3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-7-9(8-12)5-6-16-18(4,14)15/h9H,5-8H2,1-4H3

InChI Key

JVIDYAXZPMXQIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCOS(=O)(=O)C

Origin of Product

United States

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